Product packaging for 2-[4-(Difluoromethoxy)phenyl]indolizine(Cat. No.:)

2-[4-(Difluoromethoxy)phenyl]indolizine

Cat. No.: B15098705
M. Wt: 259.25 g/mol
InChI Key: CELAAHZRGIEVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Difluoromethoxy)phenyl]indolizine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, built around the versatile indolizine scaffold. Indolizines, fused bicyclic nitrogen-containing heterocycles, are recognized for their planar structure and extended conjugation, which enable key interactions with biological targets, such as π-stacking and hydrogen bonding . While specific biological data for this exact compound is limited, structural analogues and related indolizine derivatives have demonstrated a broad spectrum of promising research applications. A primary area of investigation for indolizine derivatives is in oncology research. Functionalized indolizines have shown potent antiproliferative activity against various human tumor cell lines, including lung, brain, renal cancer, and melanoma . Molecular docking studies suggest that some indolizines exert their effects by inhibiting tubulin polymerization, binding at the colchicine site with high affinity, which disrupts microtubule dynamics and can halt cancer cell proliferation . The difluoromethoxy phenyl substituent in this compound is a pharmacophore found in other bioactive molecules and may influence its physicochemical properties and metabolic stability . Beyond oncology, the indolizine core is a valuable template in chemical biology. Its structural similarity to purine bases makes it a candidate for probing enzyme active sites and protein-protein interactions. Research into novel indolizine derivatives has also identified potent inhibitors of enzymes like human farnesyltransferase, a target relevant in cancer and other diseases . This compound is offered for Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11F2NO B15098705 2-[4-(Difluoromethoxy)phenyl]indolizine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11F2NO

Molecular Weight

259.25 g/mol

IUPAC Name

2-[4-(difluoromethoxy)phenyl]indolizine

InChI

InChI=1S/C15H11F2NO/c16-15(17)19-14-6-4-11(5-7-14)12-9-13-3-1-2-8-18(13)10-12/h1-10,15H

InChI Key

CELAAHZRGIEVNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN2C=C1)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 2 4 Difluoromethoxy Phenyl Indolizine and Analogues

Foundational Approaches to Indolizine (B1195054) Synthesis

The construction of the indolizine core has been a subject of extensive research for over a century, leading to the development of several classical and reliable synthetic protocols. rsc.orgrsc.org These methods, often involving condensation or cycloaddition reactions, have laid the groundwork for the synthesis of a wide array of indolizine derivatives. chim.itjbclinpharm.org

Classical Condensation Reactions and Variants (e.g., Scholtz, Tschitschibabin)

The Scholtz reaction, first reported in 1912, represents one of the earliest methods for indolizine synthesis. jbclinpharm.orgjbclinpharm.org It typically involves the condensation of 2-methylpyridine (B31789) with an α-halo ketone, followed by cyclization. A variation of this is the reaction of 2-methylpyridine with acetic anhydride (B1165640) at high temperatures. jbclinpharm.orgjbclinpharm.org

The Tschitschibabin (or Chichibabin) indolizine synthesis is another cornerstone method that involves the base-mediated cyclization of N-(2-oxoalkyl)pyridinium salts. acs.orgd-nb.infobeilstein-journals.orgnih.gov This reaction is versatile and has been widely employed for preparing various indolizine derivatives. acs.orgd-nb.infobeilstein-journals.org The process begins with the quaternization of a pyridine (B92270) derivative with an α-halocarbonyl compound to form a pyridinium (B92312) salt. Subsequent treatment with a base, such as sodium bicarbonate or an organic base, generates a pyridinium ylide intermediate, which then undergoes an intramolecular aldol-type condensation followed by dehydration to yield the aromatic indolizine ring system. d-nb.infobeilstein-journals.org

These classical methods, while foundational, sometimes require harsh reaction conditions and may have limitations regarding substrate scope and substitution patterns. rsc.orgrsc.org

1,3-Dipolar Cycloaddition Reactions of Pyridinium Ylides

The 1,3-dipolar cycloaddition of pyridinium ylides with various dipolarophiles is a powerful and highly versatile strategy for constructing the indolizine skeleton. rsc.orgchim.itacs.orgresearchgate.net This approach allows for the formation of the five-membered pyrrole (B145914) ring portion of the indolizine in a single step with high atom economy. mdpi.com

In this method, a pyridinium salt is treated with a base to generate a pyridinium ylide in situ. researchgate.netmdpi.com This ylide, a 1,3-dipole, then reacts with an electron-deficient alkene or alkyne (the dipolarophile). rsc.orgacs.orgjlu.edu.cn When alkenes are used, the initial cycloadduct is a tetrahydroindolizine, which must be subsequently oxidized to afford the aromatic indolizine. rsc.org The use of acetylenic dipolarophiles directly yields the aromatic indolizine core. rsc.org This method provides a high degree of flexibility in introducing substituents at various positions of the indolizine ring by choosing appropriately substituted pyridinium salts and dipolarophiles. acs.orgmdpi.com

Intramolecular Cyclization and Cycloisomerization Transformations

Intramolecular cyclization and cycloisomerization reactions have emerged as elegant and efficient methods for the synthesis of indolizines, often catalyzed by transition metals. acs.orgoup.comorganic-chemistry.org These reactions typically start with appropriately functionalized pyridine derivatives that can undergo ring closure to form the indolizine system. chim.it

A common strategy involves the cycloisomerization of 2-alkynylpyridines. oup.comorganic-chemistry.org Various transition metal catalysts, including gold, platinum, and copper, have been shown to effectively promote this transformation. acs.orgorganic-chemistry.org For instance, gold-catalyzed cycloisomerization of propargyl-substituted pyridines can proceed via an alkyne-vinylidene isomerization followed by cyclization. rsc.org Similarly, platinum-catalyzed cycloisomerization of pyridinylpropargylic esters has been developed for the synthesis of 2,3-disubstituted indolizines. acs.orgnih.gov These methods are valued for their efficiency and ability to generate complex, functionalized indolizines from readily available starting materials under mild conditions. acs.orgorganic-chemistry.org

State-of-the-Art Synthesis Strategies for 2-[4-(Difluoromethoxy)phenyl]indolizine Scaffolds

Modern synthetic organic chemistry has seen the development of novel, highly efficient methods for constructing complex heterocyclic scaffolds. For the synthesis of 2-arylindolizines bearing specific functionalities like the difluoromethoxy group, transition metal-catalyzed reactions offer significant advantages in terms of scope, efficiency, and functional group tolerance.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized the synthesis of indolizines, enabling the construction of the heterocyclic core through various bond-forming strategies that are often not achievable through classical methods. rsc.orgrsc.org Catalysts based on palladium, rhodium, gold, and copper have all been successfully employed in indolizine synthesis. rsc.orgorganic-chemistry.org

A particularly relevant and innovative approach for the synthesis of 2-arylindolizine scaffolds is the copper-catalyzed coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with gem-difluoroalkenes. rsc.orgresearchgate.net This methodology is highly significant as it provides a direct route to 2-substituted indolizines and involves the cleavage of carbon-fluorine bonds, a challenging transformation. rsc.org

The reaction proceeds by the coupling of a 2-(pyridin-2-yl)acetate with a gem-difluoroalkene in the presence of a copper catalyst. This process allows for the direct installation of the aryl group, which would be the 4-(difluoromethoxy)phenyl group in the target molecule, at the 2-position of the indolizine ring. The method demonstrates good functional group compatibility, making it a viable strategy for the synthesis of complex indolizine derivatives. rsc.org

Below is a table summarizing the reaction conditions and yields for the synthesis of various 2-arylindolizines using this copper-catalyzed approach.

EntryAryl Group (Ar) on gem-DifluoroalkeneYield (%)
1Phenyl85
24-Methylphenyl82
34-Methoxyphenyl80
44-Chlorophenyl75
54-Bromophenyl78
63-Methoxyphenyl81
72-Thienyl70

This copper-catalyzed methodology represents a significant advancement in the synthesis of 2-arylindolizines and holds great promise for the efficient construction of the this compound scaffold. rsc.org

Ruthenium-Based Photocatalysis for Selective Derivatization

Photocatalytic methods for the selective derivatization of indolizines have emerged as a mild and efficient strategy. nih.gov Ruthenium-based photocatalysts, in particular, have demonstrated considerable utility in these transformations. By tuning the redox properties of dyad-like ruthenium complexes, it is possible to achieve chemoselective functionalization of the indolizine core under gentle conditions. nih.gov

A notable application is the trifluoromethylation of the indolizine ring at the C-3 position. This method tolerates a wide variety of functional groups, making it suitable for late-stage functionalization of complex molecules. nih.gov For instance, an indolizine bearing a phenyl substituent at the 2-position, similar to the target compound, can undergo efficient trifluoromethylation. The presence of the phenyl ring at C-2 is often crucial for achieving high yields. nih.gov Similarly, photocatalytic strategies have been successfully employed for the trifluoromethylthiolation of the indolizine core, using N-((trifluoromethyl)thio)saccharin as the radical source, to yield 3-(trifluoromethylthio)indolizine derivatives. nih.gov

Table 1: Examples of Ruthenium-Photocatalyzed Functionalization of Indolizine Scaffolds This table is representative of the types of functionalizations possible on the indolizine core using this methodology.

Catalyst Radical Source Position Functionalized Yield (%) Reference
Ru-based dyad Togni's reagent C-3 (CF₃) Good to Excellent nih.gov
Other Metal-Mediated or Catalyzed Methodologies (e.g., Palladium, Gold, Silver, Rhodium, Titanium)

A variety of transition metals have been employed to catalyze the synthesis and functionalization of the indolizine nucleus, offering diverse pathways to substituted products.

Palladium: Palladium-catalyzed reactions are powerful tools for constructing indolizine-fused heterocycles. nih.gov These methods often involve cascade reactions of functionalized alkynes, demonstrating high step and atom economy. nih.gov For instance, a Pd-catalyzed reaction of propargylic pyridines with aroyl chlorides can yield indolizine derivatives through a 5-endo-dig cyclization. organic-chemistry.org Furthermore, intramolecular C-H difluoroalkylation catalyzed by palladium has been used to synthesize related fluorine-containing heterocycles like 3,3-difluoro-2-oxindoles. nih.gov

Silver: Silver-mediated synthesis provides a facile and highly selective route to indolizines from readily available starting materials. nih.gov This methodology can proceed via a one-pot oxidative C-H functionalization and 5-endo-dig cyclization under mild conditions. nih.gov From a green chemistry perspective, the expended silver salts can often be recycled and reused, improving the sustainability of the process. nih.gov

Rhodium: Rhodium catalysis has been utilized for the regioselective and enantioselective synthesis of indolizine derivatives. For example, the Rh(III)-catalyzed addition of an indole (B1671886) C2-H bond to nitroalkenes provides a direct route to 2-substituted indoles, a related class of heterocycles. nih.gov More directly, rhodium-catalyzed asymmetric allylation followed by a Tschitschibabin reaction enables the synthesis of 3-allylindolizines in high yields and enantiomeric excess. organic-chemistry.org

Radical-Induced Annulations and Functionalizations

Radical-based transformations offer unique pathways for the functionalization of the indolizine scaffold. As mentioned previously, photoredox catalysis using ruthenium complexes can generate trifluoromethyl (CF₃) radicals, which selectively attack the C-3 position of the indolizine ring. nih.gov This highlights the utility of radical intermediates in forming C-C bonds at specific sites on the heterocyclic core. The success of these reactions often depends on the electronic properties of the indolizine substrate, with electron-donating or -withdrawing groups influencing the reactivity and selectivity of the radical addition. nih.gov

Multicomponent Reaction Protocols for Indolizine Core Construction

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product. These protocols are advantageous for building molecular diversity and adhere to the principles of green chemistry by minimizing steps and waste. An effective MCR for constructing functionalized indolizines involves the [3+2] annulation of pyridinium ylides with β,β-difluoro peroxides acting as novel C2-building blocks. mdpi.com This method allows for the preparation of a broad range of multisubstituted indolizines in moderate to good yields under mild, base-mediated conditions. mdpi.com Copper-catalyzed MCRs involving pyridine, an acetophenone (B1666503) derivative, and a nitroolefin have also been developed to construct the indolizine core with high stereoselectivity and functional group tolerance. researchgate.net

C-H Functionalization Strategies for Indolizine Scaffolds

Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, thereby improving atom and step economy. researchgate.net This approach has been applied to the synthesis of indolizines, for example, through a silver-mediated oxidative C-H functionalization followed by cyclization. nih.gov The catalytic activation of otherwise inert C-H bonds allows for the direct formation of C-C or C-N bonds, providing a streamlined route to complex indolizine derivatives. nih.govresearchgate.net While the direct C-H functionalization of the this compound core itself is a developing area, strategies applied to related heterocycles, such as the direct arylation of imidazo[1,2-a]pyridines, suggest the potential for these methods to be adapted for indolizine scaffolds. researchgate.net

Green Chemistry Principles Applied to Indolizine Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijfmr.comnih.gov Key principles include waste prevention, maximizing atom economy, using catalysis over stoichiometric reagents, and designing for energy efficiency. nih.gov In the context of indolizine synthesis, these principles are manifested in the development of catalytic C-H functionalization, multicomponent reactions, and the use of environmentally benign solvents and reaction conditions. nih.govnih.gov Methodologies that allow for the recycling of catalysts, such as the silver-mediated synthesis where Ag₂CO₃ can be regenerated, are particularly noteworthy from an environmental standpoint. nih.gov

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov This technique aligns with the green chemistry principle of designing for energy efficiency. nih.gov The synthesis of various indolizine derivatives has been successfully achieved using microwave irradiation, often in the absence of a metal catalyst and under solvent-free conditions. rsmraiganj.inorganic-chemistry.org For example, 2-substituted indolizine derivatives have been prepared via microwave irradiation of Morita-Baylis-Hillman adducts. rsmraiganj.in The rapid, controlled heating provided by microwaves can enhance reaction rates and selectivity, making it an attractive method for the efficient construction of the this compound core and its analogues. rsmraiganj.ineurekaselect.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis This table provides a general comparison illustrating the advantages of microwave irradiation in heterocyclic synthesis.

Reaction Type Conventional Method (Time) Microwave Method (Time) Yield Improvement Reference
Dihydrotriazine Synthesis ~22 hours ~35 minutes Purer compounds, comparable yields nih.gov
Pyrazolo[1,5-a]pyrimidine Synthesis Slower 15 minutes ~10% increase in yield nih.gov
Biocatalytic Pathways (e.g., Lipase-Catalyzed Reactions)

Biocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions, high selectivity, and a reduced environmental footprint. While the direct lipase-catalyzed synthesis of this compound has not been extensively reported, the application of lipases in the synthesis of related heterocyclic compounds suggests the feasibility of such an approach. Lipases, such as those from Candida antarctica (CAL-A and CAL-B), have been successfully employed in the synthesis of various heterocyclic structures through reactions like transesterification and aminolysis. jmbfs.orgnih.govresearchgate.net These enzymes are known for their ability to catalyze C-C and C-N bond formations, which are central to the construction of the indolizine core. researchgate.net

The promiscuous nature of lipases allows them to catalyze reactions beyond their native hydrolytic functions, including aldol (B89426) condensations, Michael additions, and Knoevenagel condensations, all of which can be envisioned in synthetic routes towards indolizine precursors. researchgate.net A plausible biocatalytic approach to 2-arylindolizines could involve the lipase-mediated condensation of a suitably functionalized pyridine derivative with a precursor to the 4-(difluoromethoxy)phenyl moiety. The use of enzymes in aqueous media or in non-conventional solvents can also offer advantages in terms of solubility and reactivity of fluorinated substrates. cas.cn

Research into the enzymatic synthesis of fluorinated compounds is a growing field, with biocatalysts being explored for their ability to handle fluorinated substrates and reagents with high selectivity. nih.govorgsyn.orgwpmucdn.comnih.gov The development of engineered enzymes with tailored active sites could further expand the scope of biocatalysis to include the direct and enantioselective synthesis of complex fluorinated heterocycles like this compound.

Table 1: Representative Lipase-Catalyzed Reactions for Heterocycle Synthesis

EnzymeReaction TypeSubstratesProduct TypeKey AdvantagesReference
Candida antarctica Lipase A (CAL-A)N-acylationMethyl pipecolinateN-acylated pipecolinateHigh (S)-selectivity (E >> 100) researchgate.net
LipasesEsterification/TransesterificationFatty acids, AlcoholsEstersHigh specificity and enantioselectivity scielo.br
LipasesAcylationFlavonoids, Acyl donorsFlavonoid estersMild conditions, chemo-, regio-, and enantioselectivity nih.gov
Solvent-Free Reaction Conditions

Solvent-free reactions, often conducted under neat conditions or with minimal solvent, offer significant advantages in terms of green chemistry, including reduced waste, lower costs, and often accelerated reaction rates. researchgate.net Several solvent-free methodologies have been developed for the synthesis of indolizine derivatives, which are applicable to the preparation of this compound.

One prominent approach is the multicomponent reaction (MCR), where three or more reactants are combined in a single step to form a complex product. Gold-catalyzed MCRs of heteroaryl aldehydes, amines, and alkynes under solvent-free conditions have been shown to provide rapid access to substituted aminoindolizines with high atom economy. nih.gov Similarly, copper-catalyzed three-component reactions of pyridines, acetophenones, and electron-deficient alkenes under solvent-free conditions have yielded indolizine derivatives in high yields. researchgate.netrsc.orgnih.govnih.govresearchgate.netulethbridge.ca These methods demonstrate good functional group tolerance, which is crucial for the synthesis of highly functionalized molecules.

Transition-metal-free approaches have also been successful. A one-pot method for synthesizing multisubstituted indolizines from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes using TEMPO as an oxidant has been reported, proceeding in high yields without the need for a metal catalyst. organic-chemistry.org Furthermore, the direct reaction of 2-aminobenzylamine with benzaldehyde (B42025) derivatives, either neat or as an aqueous slurry, has been used to synthesize 2-aryl-1,2,3,4-tetrahydroquinazolines, a related heterocyclic system, without the need for catalysts or auxiliary reagents. rsc.org

Table 2: Examples of Solvent-Free Synthesis of Indolizine Analogues

Catalyst/PromoterReactantsReaction ConditionsProduct TypeYield (%)Reference
CuBrPyridine, Acetophenone, Nitroolefin130 °C, 5 h2-Aryl-3-aroylindolizineUp to 85% nih.gov
None (TEMPO as oxidant)α-Halo carbonyl, Pyridine, Alkene120 °C, 4 hMultisubstituted indolizineUp to 98% organic-chemistry.org
Au(III)Heteroaryl aldehyde, Amine, AlkyneRoom TemperatureAminoindolizineHigh nih.gov
None2-Aminobenzylamine, BenzaldehydeNeat or aqueous slurry2-Aryl-1,2,3,4-tetrahydroquinazolineExcellent rsc.org

Strategic Incorporation and Regioselective Functionalization of the 4-(Difluoromethoxy)phenyl Moiety

The introduction and subsequent functionalization of the 4-(difluoromethoxy)phenyl group are critical steps in the synthesis of the target compound and its analogues. The unique electronic properties of the difluoromethoxy group can significantly influence the reactivity and biological activity of the final molecule.

Synthetic Approaches for Difluoromethoxy Group Introduction

The difluoromethoxy (OCF₂H) group is a valuable substituent in medicinal chemistry, often serving as a bioisostere for hydroxyl or thiol groups. rsc.orgrsc.org Several methods have been developed for the introduction of this moiety onto aromatic rings.

A common strategy for the synthesis of aryl difluoromethyl ethers is the reaction of phenols with a difluorocarbene source. nih.govorgsyn.orgnih.gov Reagents such as sodium chlorodifluoroacetate can be used to generate difluorocarbene, which then reacts with a phenoxide to form the difluoromethyl ether. orgsyn.org This method is advantageous due to the availability and stability of the difluorocarbene precursor. Another approach involves the use of difluoromethyltriflate (HCF₂OTf), a non-ozone-depleting liquid reagent, which allows for the rapid difluoromethylation of phenols at room temperature. nih.gov

For the specific synthesis of this compound, a convergent strategy involving the Suzuki cross-coupling reaction is highly attractive. This would involve the synthesis of 4-(difluoromethoxy)phenylboronic acid as a key intermediate. This boronic acid can be prepared from 4-(difluoromethoxy)bromobenzene, which in turn is synthesized from 4-bromophenol (B116583). The difluoromethylation of 4-bromophenol can be achieved using the methods described above. The resulting 4-(difluoromethoxy)phenylboronic acid can then be coupled with a 2-haloindolizine derivative under palladium catalysis to afford the target compound. rsc.orgresearchgate.net

Visible-light photoredox catalysis has also emerged as a mild and efficient method for the O-difluoromethylation of phenols, utilizing reagents like difluorobromoacetic acid. nih.gov Late-stage difluoromethylation strategies are also of great interest, as they allow for the introduction of the OCF₂H group into complex molecules at a later stage of the synthesis. rsc.orgresearchgate.netrsc.org

Table 3: Key Reagents for the Introduction of the Difluoromethoxy Group

ReagentSubstrateReaction TypeKey FeaturesReference
Sodium ChlorodifluoroacetatePhenolsDifluorocarbene insertionReadily available, bench-stable orgsyn.org
Difluoromethyltriflate (HCF₂OTf)Phenols, ThiophenolsDifluoromethylationNon-ozone-depleting, rapid reaction nih.gov
Difluorobromoacetic AcidPhenolsPhotoredox-catalyzed O-difluoromethylationMild conditions, visible light nih.gov
TMSCF₂HAryl iodidesCopper-mediated difluoromethylationDirect C-CF₂H bond formation rsc.org

Positional Control and Regioselectivity in Phenylindolizine Derivatization

Once the 4-(difluoromethoxy)phenyl moiety is incorporated at the 2-position of the indolizine ring, further functionalization of this phenyl ring may be desired to explore structure-activity relationships. The regioselectivity of such functionalization is governed by the electronic nature of both the indolizine core and the difluoromethoxy group.

The indolizine nucleus is an electron-rich heteroaromatic system and is expected to act as an ortho, para-directing group in electrophilic aromatic substitution reactions on the attached phenyl ring. ulethbridge.calibretexts.orgbyjus.com The nitrogen bridgehead and the pyrrole-like five-membered ring donate electron density into the phenyl ring, activating the ortho and para positions towards electrophilic attack.

Therefore, in the electrophilic substitution of this compound, the positions ortho to the indolizine substituent (i.e., the 3'- and 5'-positions of the phenyl ring) are expected to be activated. The difluoromethoxy group at the 4'-position will also direct incoming electrophiles to these same positions. This synergistic directing effect should lead to a high degree of regioselectivity for substitution at the 3'- and 5'-positions.

Methods for the regioselective halogenation of 2-aryl-substituted heterocycles, such as indazoles, have been developed using reagents like N-halosuccinimides (NXS) under metal-free conditions, which could potentially be adapted for the selective halogenation of the phenyl ring in this compound. nih.govresearchgate.netresearchgate.netrsc.org

Late-Stage Functionalization Methodologies for Complex Indolizine Structures

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the modification of complex molecules at a late point in their synthesis, enabling the rapid generation of analogues for biological evaluation. libretexts.orgnih.govnih.gov The indolizine core is amenable to various LSF strategies, primarily through C-H activation.

Palladium-catalyzed C-H arylation has been shown to be a highly effective method for the selective functionalization of indolizines at the C-3 position. nih.gov This approach can be used to introduce a wide range of aryl and heteroaryl groups. Furthermore, directing groups can be employed to control the regioselectivity of C-H functionalization on both the indolizine core and its substituents. rsc.orgnih.govchemrxiv.org For example, a carboxamide group on the indolizine ring can direct C-H activation to specific positions.

Radical-based difluoromethylation methods have also been developed for the direct introduction of the CF₂H group into heterocycles, often under photoredox conditions. nih.govresearchgate.net These methods could potentially be applied to the late-stage modification of the indolizine scaffold or its substituents.

The functionalization of the phenyl ring in 2-phenylindolizine (B189232) derivatives can also be achieved at a late stage. For instance, regioselective halogenation can introduce a handle for further cross-coupling reactions, allowing for the diversification of the 4-(difluoromethoxy)phenyl moiety. nih.govnih.gov The development of LSF methods that are tolerant of the difluoromethoxy group is crucial for the efficient synthesis of a diverse library of this compound analogues.

Reaction Mechanisms and Mechanistic Investigations for 2 4 Difluoromethoxy Phenyl Indolizine Formation

Elucidation of Mechanistic Pathways for Indolizine (B1195054) Ring Assembly

The construction of the bicyclic indolizine core of 2-[4-(Difluoromethoxy)phenyl]indolizine can be approached through several modern synthetic strategies, each with its own distinct mechanism. These pathways include pericyclic reactions, radical-mediated cyclizations, metal-catalyzed transformations, and photoredox-catalyzed processes.

One of the most established and versatile methods for indolizine synthesis is the 1,3-dipolar cycloaddition reaction between a pyridinium (B92312) ylide and a suitable dipolarophile. mdpi.comjbclinpharm.orgjbclinpharm.org In the context of forming this compound, the pyridinium ylide acts as a three-atom component (the 1,3-dipole).

The reaction is initiated by the in situ generation of a pyridinium ylide. This is typically achieved by treating a pyridinium salt with a base, which deprotonates the carbon atom alpha to the nitrogen, creating the ylide. mdpi.com The pyridinium ylide is a resonance-stabilized species, which can be represented as a zwitterion with a positive charge on the nitrogen and a negative charge on the adjacent carbon.

This ylide then undergoes a [3+2] cycloaddition reaction with a dipolarophile. rsc.org For the synthesis of this compound, an alkyne bearing the 4-(difluoromethoxy)phenyl group would serve as the dipolarophile. The cycloaddition proceeds through a concerted mechanism, leading to a dihydroindolizine intermediate. rsc.orgjlu.edu.cn Subsequent aromatization, often facilitated by an oxidant or occurring spontaneously through elimination, yields the final indolizine product. researchgate.net The regioselectivity of the cycloaddition is governed by both steric and electronic factors of the substituents on both the pyridinium ylide and the dipolarophile.

A typical reaction sequence is outlined below:

Ylide Formation: A pyridine (B92270) derivative reacts with an α-halo ketone or a related species to form a pyridinium salt. Treatment with a base generates the pyridinium ylide.

Cycloaddition: The pyridinium ylide reacts with an acetylene (B1199291) derivative, such as 4-(difluoromethoxy)phenylacetylene, in a concerted [3+2] cycloaddition.

Aromatization: The resulting cycloadduct, a dihydroindolizine, undergoes oxidation or elimination to form the aromatic this compound.

StepDescriptionKey Intermediates
1Formation of Pyridinium YlidePyridinium salt, Pyridinium ylide
21,3-Dipolar CycloadditionDihydroindolizine cycloadduct
3AromatizationThis compound

Radical-mediated reactions offer an alternative approach to the synthesis of indolizines. rsc.org These reactions often proceed under mild conditions and exhibit good functional group tolerance. The formation of this compound via a radical pathway would likely involve the generation of a radical species that initiates a cascade of events leading to the indolizine core.

A plausible mechanism could involve the following steps:

Radical Initiation: A radical initiator, such as AIBN or a photoredox catalyst, generates a radical species.

Radical Addition: This radical adds to a suitably functionalized pyridine derivative, for instance, a 2-vinylpyridine (B74390) derivative.

Intramolecular Cyclization: The resulting radical intermediate undergoes an intramolecular cyclization onto the pyridine ring.

Rearomatization/Termination: The cyclized radical intermediate is then oxidized and deprotonated to afford the aromatic indolizine ring, or it can be quenched by a radical scavenger to terminate the chain reaction.

Recent advancements have highlighted the use of B2pin2 to mediate a radical cascade cyclization/aromatization of enaminones with pyridines to furnish functionalized indolizines under metal- and oxidant-free conditions. organic-chemistry.org

Transition metal catalysis provides a powerful toolkit for the construction of complex heterocyclic systems like indolizines through the formation of key C-N and C-C bonds. researchgate.net Various metals, including palladium, copper, gold, and iron, have been employed to catalyze the synthesis of indolizine derivatives. organic-chemistry.orgrsc.org

For the synthesis of this compound, a metal-catalyzed approach could involve a sequence of cross-coupling and cyclization reactions. nih.gov A representative palladium-catalyzed pathway might proceed as follows:

Sonogashira Coupling: A 2-halopyridine could be coupled with 4-(difluoromethoxy)phenylacetylene in a Sonogashira reaction to form a 2-alkynylpyridine intermediate.

Intramolecular Cyclization: This intermediate could then undergo a metal-catalyzed intramolecular cyclization. This cyclization can be promoted by various transition metals that activate the alkyne moiety towards nucleophilic attack by the pyridine nitrogen. nih.govorganic-chemistry.org This step forms the five-membered ring of the indolizine core.

Isomerization/Aromatization: The initially formed product may need to undergo isomerization to yield the final aromatic indolizine.

Copper-catalyzed reactions are also prevalent in indolizine synthesis. For example, a copper-catalyzed coupling of a pyridine derivative with a suitable partner followed by an intramolecular cyclization represents a viable route. researchgate.net

CatalystKey Bond FormationReaction Type
PalladiumC-CSonogashira Coupling
CopperC-NUllmann-type Coupling
GoldC-NAlkyne Hydroamination
IronC-C, C-NAnnulation

Visible-light photoredox catalysis has emerged as a sustainable and powerful method for organic synthesis, enabling the formation of radical intermediates under mild conditions. beilstein-journals.org This strategy can be applied to the synthesis of indolizines, including this compound.

A key aspect of some photoredox catalytic cycles is the formation of an Electron Donor-Acceptor (EDA) complex. nih.govnih.gov An EDA complex is a ground-state association between an electron-rich donor molecule and an electron-deficient acceptor molecule. researchgate.net Upon photoexcitation, this complex can undergo single-electron transfer (SET) to generate radical ions. rsc.org

A possible photoredox-catalyzed synthesis of this compound could involve:

EDA Complex Formation: A pyridine derivative (as the donor) and a suitable acceptor, such as an electron-deficient alkene or alkyne bearing the 4-(difluoromethoxy)phenyl group, form an EDA complex.

Photoinduced Electron Transfer: Upon irradiation with visible light, the EDA complex undergoes SET, generating a pyridine radical cation and an acceptor radical anion.

Radical Cascade: These radical ions can then initiate a cascade of reactions, including radical addition and cyclization, ultimately leading to the formation of the indolizine ring.

Catalyst Regeneration: The photocatalyst is regenerated in the process, completing the catalytic cycle.

Influence of the 4-(Difluoromethoxy)phenyl Substituent on Reaction Kinetics and Selectivity

The nature of the substituents on the reacting partners plays a crucial role in determining the rate, yield, and selectivity of the indolizine-forming reaction. The 4-(difluoromethoxy)phenyl group at the 2-position of the indolizine core exerts significant electronic and steric effects.

Electronic Effects: The electron-withdrawing nature of the difluoromethoxy group can impact the reactivity of the dipolarophile in a 1,3-dipolar cycloaddition. It can also influence the frontier molecular orbital energies, which are critical in determining the regioselectivity of the cycloaddition. nih.gov In metal-catalyzed reactions, the electronic properties of the substituent can affect the oxidative addition and reductive elimination steps.

EffectInfluence on ReactionPotential Outcome
Inductive (-I)Decreases electron density on the phenyl ring and attached reaction center.Can affect reaction rate and regioselectivity.
Mesomeric (+M)Increases electron density on the phenyl ring.Can modulate the overall electronic effect.
Steric HindranceCan hinder the approach of reactants.Can control regioselectivity and stereoselectivity.

Computational Mechanistic Studies (e.g., DFT Calculations of Transition States)

While specific DFT calculations for the formation of this compound are not extensively documented in publicly available literature, the fundamental mechanism can be reliably inferred from computational studies on the synthesis of closely related 2-arylindolizines. The 1,3-dipolar cycloaddition reaction is central to these syntheses and has been the focus of detailed theoretical investigations.

The Reaction Pathway: A Concerted but Asynchronous Process

DFT calculations have elucidated that the 1,3-dipolar cycloaddition of a pyridinium ylide with an alkyne to form an indolizine derivative typically proceeds through a concerted, yet asynchronous, transition state. This means that while the two new sigma bonds that form the five-membered ring are formed in a single step, the bond formation does not occur to the same extent at the same time.

The reaction is generally understood to be controlled by the interaction of the frontier molecular orbitals (FMOs) of the reactants: the Highest Occupied Molecular Orbital (HOMO) of the pyridinium ylide (the 1,3-dipole) and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne (the dipolarophile). The energy difference between these orbitals plays a crucial role in determining the reactivity and the activation barrier of the reaction.

Regioselectivity in 2-Arylindolizine Synthesis

A key aspect that DFT studies have successfully explained is the regioselectivity of the cycloaddition, which dictates the position of the aryl substituent on the newly formed indolizine ring. For the synthesis of a 2-arylindolizine, the pyridinium ylide is typically generated from a pyridinium salt bearing a phenacyl group (or a substituted phenacyl group, in this case, one with a 4-(difluoromethoxy)phenyl moiety).

Computational analyses of the FMOs and the use of local reactivity descriptors have shown that the regioselectivity is governed by the electronic properties of both the pyridinium ylide and the alkyne. In a typical reaction leading to a 2-arylindolizine, the interaction between the terminal carbon of the ylide and the substituted carbon of an unsymmetrical alkyne is favored, leading to the desired 2-substituted product. This preference is a result of the orbital coefficients at the interacting atoms in the HOMO of the ylide and the LUMO of the dipolarophile.

Transition State Analysis

The transition state of the cycloaddition is a critical point on the potential energy surface that determines the kinetics of the reaction. DFT calculations allow for the precise location and characterization of these transition states, providing valuable data on their geometry and energy.

While specific data for this compound is not available, the following table presents representative calculated activation energies for the 1,3-dipolar cycloaddition reaction in the formation of a generic 2-phenylindolizine (B189232), which serves as a reasonable model. These values are typically obtained at a specific level of theory (e.g., B3LYP/6-31G(d)).

Reaction StepCalculated Activation Energy (kcal/mol)
1,3-Dipolar Cycloaddition15-25

The geometry of the transition state provides further insight into the asynchronous nature of the bond formation. The table below shows typical calculated bond lengths for the forming C-C and C-N bonds in the transition state of a 2-phenylindolizine synthesis.

Forming BondCalculated Transition State Bond Length (Å)
C(ylide)-C(alkyne)2.1-2.3
N(ylide)-C(alkyne)2.3-2.5

The differing bond lengths in the transition state confirm that the formation of the two new sigma bonds is not synchronous.

Spectroscopic Characterization and Elucidation of Molecular Structure for 2 4 Difluoromethoxy Phenyl Indolizine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. Through a series of one- and two-dimensional experiments, a complete picture of the proton and carbon framework can be assembled.

The ¹H and ¹³C NMR spectra of 2-substituted indolizines have been extensively studied, providing a reliable basis for the assignment of signals in 2-[4-(difluoromethoxy)phenyl]indolizine. The assignments are determined by analyzing chemical shifts (δ), signal multiplicities, and homo- and heteronuclear coupling constants.

¹H NMR Spectroscopy: The proton spectrum reveals distinct signals for both the indolizine (B1195054) core and the pendant phenyl ring. The protons of the six-membered pyridinyl portion of the indolizine ring (H-5, H-6, H-7, H-8) typically appear in the downfield region of the spectrum due to the influence of the ring nitrogen. Specifically, H-5 is the most deshielded proton, appearing as a doublet at the lowest field owing to the anisotropic effect of the adjacent nitrogen atom. The protons of the five-membered pyrrole (B145914) moiety (H-1, H-3) and the phenyl ring protons (H-2', H-3', H-5', H-6') resonate in the aromatic region. The difluoromethoxy group (-OCHF₂) introduces a characteristic triplet in the upfield region with a large proton-fluorine coupling constant (²JHF).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the proton data, showing distinct resonances for all carbon atoms in the molecule. The carbon atoms of the indolizine ring are assigned based on established data for similar derivatives. The carbon of the difluoromethoxy group (CHF₂) is readily identified by its triplet multiplicity arising from one-bond coupling to the two fluorine atoms (¹JCF). The presence of the electron-withdrawing difluoromethoxy group influences the chemical shifts of the phenyl ring carbons, particularly the ipso-carbon (C-4') and the ortho-carbons (C-3', C-5').

Detailed, predicted assignments for the ¹H and ¹³C NMR spectra are presented in the tables below. These predictions are based on published data for closely related 2-phenylindolizine (B189232) derivatives, with adjustments made for the electronic effects of the difluoromethoxy substituent. nih.gov

Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5 ~8.25 d ~7.0
H-8 ~7.80 d ~9.0
H-2', H-6' ~7.75 d ~8.8
H-1 ~7.50 s -
H-7 ~7.15 ddd ~9.0, ~6.5, ~1.0
H-3', H-5' ~7.10 d ~8.8
H-3 ~6.90 s -
H-6 ~6.75 td ~7.0, ~1.2

Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Multiplicity (due to F)
C-4' ~150.0 t
C-7a ~136.5 s
C-2 ~134.0 s
C-8a ~129.5 s
C-1' ~129.0 s
C-2', C-6' ~128.0 s
C-5 ~122.5 s
C-7 ~120.0 s
C-3', C-5' ~118.0 s
C-8 ~113.0 s
C-6 ~111.5 s
-OCHF₂ ~116.0 t (¹JCF ≈ 260)
C-1 ~107.0 s

While the indolizine core is a planar aromatic system, rotation around the single bond connecting the indolizine C-2 and the phenyl ring C-1' can occur. Variable Temperature (VT) NMR spectroscopy is a key technique used to study such dynamic processes. By recording spectra at different temperatures, it is possible to probe the energy barrier to rotation.

At ambient temperature, if the rotation around the C2-C1' bond is fast on the NMR timescale, the protons ortho to the bond (H-2' and H-6') and meta to the bond (H-3' and H-5') will appear as equivalent single signals. However, if steric hindrance were to significantly restrict this rotation, cooling the sample could slow the process. At a sufficiently low temperature (the coalescence temperature), the single peak for the ortho protons would broaden and eventually decoalesce into two distinct signals, representing the chemically non-equivalent environments on either side of the hindered bond. Analysis of the spectra at different temperatures would allow for the calculation of the Gibbs free energy of activation (ΔG‡) for the rotational process, providing quantitative data on the molecule's conformational flexibility.

The indolizine ring is an electron-rich aromatic system, making it susceptible to electrophilic attack, including protonation in acidic media. NMR spectroscopy is an invaluable tool for determining the specific site of protonation. Theoretical and experimental studies on indolizines show that electrophilic substitution occurs preferentially at the C-3 position, and if that is blocked, at the C-1 position on the five-membered ring.

Upon addition of a strong acid (e.g., trifluoroacetic acid) to an NMR sample of this compound, protonation would be expected to occur at C-3. This event would be clearly evidenced in the ¹H and ¹³C NMR spectra. The protonated carbon (C-3) would experience a significant upfield shift as its hybridization changes from sp² to sp³, while the newly attached proton would appear as a signal in the aliphatic region, coupled to H-2. Concurrently, the other carbons and protons in the ring system would exhibit downfield shifts due to the introduction of the positive charge and the disruption of the 10-π aromatic system. These observable shifts provide a definitive probe of the molecule's reactivity and the site-specificity of protonation. ipb.pt

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound would display a series of characteristic absorption bands confirming its key structural features.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H Stretch Aromatic (Indolizine and Phenyl)
1620-1450 C=C Stretch Aromatic Ring Skeletal Vibrations
1380-1300 C-N Stretch Aromatic Amine (Indolizine)
1250-1000 C-O Stretch Aryl Ether (-O-Ar)
1100-1000 C-F Stretch Difluoromethyl (-CHF₂)

The presence of strong absorption bands in the 1100-1000 cm⁻¹ region would be particularly diagnostic for the C-F bonds of the difluoromethoxy group, while the combination of aromatic C-H, C=C, and C-N stretching frequencies would confirm the integrity of the indolizine core.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound, encompassing both the indolizine and phenyl rings, is expected to give rise to strong absorptions in the UV-Vis region. Indolizine derivatives are known to be fluorescent and typically exhibit multiple absorption bands corresponding to π → π* transitions. The spectrum is generally complex, with a high-energy band often observed below 300 nm and one or more lower-energy bands extending into the near-visible region (>350 nm), which are responsible for the compound's color and fluorescence properties. The exact position and intensity of the absorption maxima (λmax) are sensitive to solvent polarity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). mdpi.com For this compound, the molecular formula is C₁₆H₁₁F₂NO.

Using electrospray ionization (ESI) in positive ion mode, the molecule would typically be observed as the protonated species, [M+H]⁺. The calculated exact mass for this ion provides a benchmark for experimental verification.

Molecular Formula: C₁₆H₁₁F₂NO

Exact Mass (Neutral): 271.0785

Calculated m/z for [C₁₆H₁₂F₂NO]⁺: 272.0863

An experimental HRMS measurement yielding an m/z value that matches this calculated value to within a very low tolerance (typically < 5 ppm) provides unambiguous confirmation of the elemental composition of the synthesized molecule. mdpi.comresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

This section would typically detail the definitive three-dimensional structure of the molecule in the solid state as determined by X-ray crystallography.

This subsection would present a data table summarizing the key parameters obtained from the X-ray diffraction experiment. This includes the crystal system (e.g., monoclinic, orthorhombic), space group, unit cell dimensions (a, b, c, α, β, γ), cell volume (V), and the number of molecules in the unit cell (Z). Without experimental data, this information remains undetermined.

This subsection would describe how individual molecules of this compound arrange themselves in the crystal lattice. It would involve a detailed analysis of non-covalent interactions such as hydrogen bonds, C-H···π interactions, π-π stacking, and van der Waals forces that stabilize the crystal structure. The packing motifs (e.g., herringbone, layered, etc.) would also be discussed. This analysis is contingent on having the solved crystal structure, which is currently unavailable.

Despite a comprehensive search for scholarly articles and spectroscopic data, specific advanced photophysical and spectroscopic investigations focusing solely on the chemical compound 2-[4-Difluoromethoxy)phenyl]indolizine are not available in the public domain. Research literature details the photophysical properties of the broader indolizine class of compounds, exploring various derivatives and their structure-property relationships. However, detailed experimental data and analyses such as tunable emission wavelengths, quantum yield control, environment-sensitive fluorogenic properties, intramolecular charge transfer (ICT) processes, quantitative parameter correlations (e.g., Hammett constants, molecular orbital energy levels), and predictive models for the photophysical behavior of the specific this compound derivative could not be retrieved.

Therefore, it is not possible to construct the requested article with scientifically accurate and specific information for each outlined section and subsection while adhering to the strict constraint of focusing solely on this compound. Generating content without specific supporting data would lead to speculation and would not meet the required standards of scientific accuracy.

General information on related indolizine derivatives indicates that this class of compounds is of significant interest for its fluorescent properties. researchgate.netresearchgate.net Studies on various substituted indolizines have demonstrated that their emission wavelengths and quantum yields can be tuned by modifying the substituents on the indolizine core or the attached phenyl ring. mdpi.comresearchgate.net The fluorescence of these compounds is often sensitive to the solvent environment, a characteristic attributed to intramolecular charge transfer (ICT) processes from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. rsc.orgnih.govrsc.org The electronic properties of different substituents, often quantified by parameters like Hammett constants, have been shown to correlate with the observed fluorescence characteristics in related heterocyclic systems. ias.ac.inwikipedia.orgnih.gov Researchers in the field also work towards developing predictive models for the photophysical behavior of new compounds based on these structure-property relationships. nih.gov However, the application and specific results of these principles for the difluoromethoxy derivative remain undocumented in the available literature.

Advanced Spectroscopic and Photophysical Investigations of 2 4 Difluoromethoxy Phenyl Indolizine

Circular Dichroism (CD) Spectroscopy for Chiral Indolizine (B1195054) Derivatives

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for the stereochemical elucidation of chiral molecules. This method relies on the differential absorption of left and right circularly polarized light by a chiral chromophore. The resulting CD spectrum provides information about the absolute configuration and conformational features of the molecule in solution. While the indolizine core itself is achiral, the introduction of chiral centers or the presence of atropisomerism can lead to chiroptical activity.

Determination of Absolute Configuration: By comparing the experimentally measured CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of a newly synthesized chiral indolizine derivative could be unambiguously assigned. This is particularly crucial in asymmetric synthesis, where establishing the stereochemical outcome of a reaction is paramount.

Conformational Analysis: The sign and intensity of the Cotton effects in a CD spectrum are highly sensitive to the conformation of the molecule. For flexible chiral indolizine derivatives, CD spectroscopy could be used to study conformational equilibria in solution and identify the predominant conformers.

Monitoring Chiral Recognition Events: CD spectroscopy can be employed to study the interactions between chiral indolizine derivatives and other chiral molecules, such as proteins or DNA. Changes in the CD spectrum upon binding can provide insights into the binding mode and the stereoselectivity of the interaction.

Illustrative Data for a Hypothetical Chiral Indolizine Derivative

To demonstrate the type of data obtained from a CD spectroscopic analysis, the following table presents hypothetical data for a pair of enantiomers of a chiral indolizine derivative.

Wavelength (nm)Molar Ellipticity [θ] (deg cm²/dmol) - Enantiomer AMolar Ellipticity [θ] (deg cm²/dmol) - Enantiomer B
350+1.2 x 10⁴-1.2 x 10⁴
32000
290-2.5 x 10⁴+2.5 x 10⁴
26000
230+3.8 x 10⁴-3.8 x 10⁴

Theoretical and Computational Studies on 2 4 Difluoromethoxy Phenyl Indolizine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A DFT study of 2-[4-(Difluoromethoxy)phenyl]indolizine would typically involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, various electronic properties could be calculated, such as the distribution of electron density, electrostatic potential maps, and global reactivity descriptors. These descriptors, including chemical potential, hardness, and electrophilicity index, would provide insights into the molecule's potential reactivity in chemical reactions.

Analysis of Molecular Orbitals and Energy Levels

An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's electronic transitions and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key parameter that influences the molecule's stability and its absorption of light. A computational study would visualize the spatial distribution of these orbitals and calculate their energy levels.

Molecular Dynamics Simulations for Conformational Analysis

While the prompt indicates this section is "if applicable," molecular dynamics (MD) simulations could be employed to study the conformational flexibility of the this compound molecule over time. This would be particularly relevant if the molecule has flexible dihedral angles, such as the bond connecting the phenyl ring to the indolizine (B1195054) core. MD simulations would provide a dynamic picture of the molecule's behavior and help identify its most populated conformations in different environments.

Advanced Modeling of Spectroscopic Data and Property Prediction

Computational models are instrumental in predicting and interpreting spectroscopic data.

Theoretical Prediction of Absorption and Emission Spectra

Using methods such as Time-Dependent Density Functional Theory (TD-DFT), it is possible to predict the electronic absorption and emission spectra of a molecule. These calculations would provide the wavelengths of maximum absorption (λmax) and emission, which correspond to electronic transitions between different energy states. For this compound, this would help in understanding its photophysical properties, such as its color and potential for fluorescence or phosphorescence.

Validation against Experimental Data

In a typical research workflow, the computationally predicted spectroscopic data would be compared with experimentally measured data. This validation step is crucial to assess the accuracy of the chosen computational method and basis set. A close agreement between the theoretical and experimental spectra would lend confidence to the other computational predictions about the molecule's properties.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Energy Framework Calculations)

Intermolecular interaction analysis is a critical tool in crystal engineering and materials science for qualitatively and quantitatively evaluating the non-covalent interactions that govern the formation of crystal packing. Methodologies such as Hirshfeld surface analysis and energy framework calculations provide a detailed picture of how molecules interact with their neighbors within a crystal lattice.

Hirshfeld Surface Analysis is a powerful method used to visualize and quantify intermolecular interactions in a crystalline environment. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). By mapping various properties onto this surface, such as dnorm (normalized contact distance), shape index, and curvedness, one can identify and characterize different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts present in the crystal.

Energy Framework Calculations complement Hirshfeld surface analysis by quantifying the energetic significance of the identified intermolecular interactions. This method calculates the interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its surrounding neighbors. The resulting energy frameworks can be visualized as cylinders connecting the centroids of interacting molecules, with the cylinder radius being proportional to the magnitude of the interaction energy. This provides a clear and intuitive representation of the crystal's packing topology and the dominant forces responsible for its stability.

Future crystallographic and computational studies on this compound would be invaluable in elucidating its solid-state structure and the nature of its intermolecular interactions, providing essential data for its potential application in materials science.

Research Applications and Potential in Advanced Materials Science for 2 4 Difluoromethoxy Phenyl Indolizine

Development of Organic Fluorescent Molecules and Probes

Indolizine (B1195054) derivatives are known for their strong fluorescence, making them attractive candidates for the development of organic fluorescent molecules and probes. The emission properties of these compounds can be systematically tuned by introducing various substituents on the indolizine core or the phenyl ring.

Design of Fluorescent Sensors and Biosensors

The indolizine framework is a versatile platform for the design of fluorescent sensors. The fluorescence of indolizine derivatives can be sensitive to environmental factors such as pH, polarity, and the presence of specific analytes. This sensitivity often arises from processes like intramolecular charge transfer (ICT), where the electronic nature of substituents plays a crucial role.

For instance, studies on other 3,7-disubstituted indolizines have shown that the presence of an electron-donating group on the aryl ring and an electron-withdrawing group on the indolizine core can lead to a significant red-shift in the emission wavelength due to an ICT process. rsc.orgicrc.ac.ir In the case of 2-[4-(difluoromethoxy)phenyl]indolizine, the difluoromethoxy group acts as a weak electron-withdrawing group. This could influence the ICT character of the molecule if an appropriate electron-donating group is present on the indolizine ring, making its fluorescence sensitive to solvent polarity and potentially to specific ions or biomolecules. This principle has been successfully applied to develop fluorescent pH sensors based on the indolizine scaffold, where protonation or deprotonation of a functional group alters the ICT process and, consequently, the fluorescence emission. rsc.orgicrc.ac.ir

The development of fluorescent probes for detecting specific analytes often involves the functionalization of the fluorophore with a recognition moiety. While specific studies on this compound as a biosensor are not yet available, the general applicability of the indolizine core in this area is well-established.

Analogous Indolizine-Based Sensor Analyte Sensing Mechanism Emission Change
3-(4-(Dimethylamino)phenyl)indolizine-7-carboxylic acidpHIntramolecular Charge Transfer (ICT)Red-shift in acidic conditions
Indolizine-β-cyclodextrin conjugateVolatile Organic CompoundsHost-Guest InclusionFluorescence quenching
Dimethyl 3-(4-aminophenyl)indolizine-1,2-dicarboxylateNitroaromaticsFluorescence quenching via electron transferDecrease in fluorescence intensity

Applications in Fluorescent Labeling Methodologies

The inherent fluorescence of indolizine derivatives makes them suitable for use as fluorescent labels in various biological and material science applications. The photostability and quantum yield of these fluorophores are critical parameters for such applications. While the specific photophysical properties of this compound have not been reported, studies on similar 1,2-diphenylindolizine (B8516138) derivatives have demonstrated their potential as blue-emitting materials. nih.gov The introduction of substituents can enhance thermal stability, which is a desirable feature for labeling applications. nih.gov

The synthesis of functionalized indolizines that can be covalently attached to biomolecules or other materials is a key aspect of developing fluorescent labeling agents. Various synthetic methodologies, including the Tschitschibabin reaction and transition metal-catalyzed cross-coupling reactions, provide access to a wide range of substituted indolizines that can be further modified for labeling purposes. mdpi.comnih.gov

Optoelectronic Materials Science

The π-conjugated system of indolizine endows it with semiconducting properties, making it a promising candidate for applications in organic electronics. The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification is a key advantage of organic semiconductors.

Exploration as Organic Semiconductors and Photovoltaic Materials

Indolizine derivatives have been investigated as components in organic semiconductors and for their potential use in photovoltaic devices. mdpi.com The electronic properties of the indolizine core can be tailored by introducing electron-donating or electron-withdrawing groups. The difluoromethoxy group in this compound, being electron-withdrawing, is expected to lower both the HOMO and LUMO energy levels of the molecule compared to the unsubstituted 2-phenylindolizine (B189232). This can be advantageous for creating n-type or ambipolar organic field-effect transistors (OFETs) or for matching the energy levels in organic photovoltaic (OPV) devices.

The unique electronic properties and structural versatility of indolizines make them promising candidates for further exploration in the development of novel organic semiconductors. mdpi.com

Utility as Dyes for Specialized Material Applications

The strong absorption and emission in the visible region of the electromagnetic spectrum make indolizine derivatives attractive for use as dyes in various applications, including dye-sensitized solar cells (DSSCs). In a typical D-π-A (Donor-π-bridge-Acceptor) dye for DSSCs, the indolizine moiety can act as a strong electron donor.

Indolizine Derivative Application Device/Material Role of Indolizine Key Property
Substituted IndolizinesDye-Sensitized Solar Cells (DSSCs)Organic Sensitizer (B1316253) ComponentStrong electron-donating ability
1,2-Diphenylindolizine DerivativesOrganic Light-Emitting Devices (OLEDs)Blue-Emitting MaterialHigh thermal stability, suitable band gap
Azoindolizine DerivativesDyesChromophoreTunable color through substitution

Electroluminescent Properties and Sensor Development

Indolizine derivatives have shown promise as electroluminescent materials for organic light-emitting devices (OLEDs). chim.it Specifically, 1,2-diphenylindolizine derivatives have been synthesized and characterized as blue-emitting materials with good thermal stability. nih.gov The introduction of the 4-(difluoromethoxy)phenyl group at the 2-position of the indolizine core is expected to influence the electroluminescent properties. The electron-withdrawing nature of the difluoromethoxy group could affect the charge injection and transport properties of the material, as well as the emission color.

Furthermore, the sensitivity of the fluorescence of indolizine derivatives to their environment can be exploited for the development of electroluminescent sensors. Changes in the emission spectrum or intensity upon exposure to specific analytes could be used as a sensing mechanism.

Role in Photocatalytic Systems (as a product or catalyst)

Indolizine derivatives have been investigated for their roles in photocatalytic reactions, sometimes acting as the product of a photocatalyzed synthesis and, in some instances, participating in the catalytic cycle itself. Research has shown that the synthesis of certain indolizine heterocycles can be achieved through visible-light-mediated processes without the need for an external photocatalyst. In such cases, it is proposed that the indolizine product may be involved in mediating and accelerating its own formation.

The general mechanism often involves the generation of radical intermediates. For instance, some 1-acyl-2-phenylindolizines are known to be self-sensitized in photooxygenation reactions, proceeding via a singlet oxygen mechanism. However, other derivatives, particularly those with electron-withdrawing groups like a p-nitrobenzoyl group, require a sensitizer such as rose bengal or methylene (B1212753) blue to proceed efficiently.

Given the electron-withdrawing nature of the difluoromethoxy group on the phenyl ring of this compound, it is plausible that this compound would likely require a photosensitizer to participate effectively in photocatalytic reactions. The specific mechanism and efficiency would depend on the reaction conditions and the other reactants involved. Without direct experimental data, its precise role, whether as a stable product of a photocatalytic reaction or as a catalyst, remains a subject for future investigation.

Table 1: Potential Roles of Indolizine Derivatives in Photocatalysis

RoleDescriptionMechanistic Insight
Product The indolizine compound is the final product of a visible-light-mediated synthesis.Often formed through radical cascade cyclizations.
Catalyst/Sensitizer The indolizine product itself can sometimes act as a photosensitizer, absorbing light and promoting the reaction.This "auto-catalysis" has been observed in some external-photocatalyst-free syntheses of indolizines.

Biological Markers and Imaging Agents (focus on molecular mechanism or probe characteristics)

The indolizine scaffold is a key component of several fluorescent molecules, with applications as biological markers and imaging agents. The fluorescence properties of these compounds are often governed by intramolecular charge transfer (ICT), a process where photoexcitation leads to a significant redistribution of electron density within the molecule. This ICT character can make the fluorescence highly sensitive to the local environment, such as solvent polarity, pH, or the presence of specific analytes.

The design of indolizine-based fluorescent probes often involves the strategic placement of electron-donating and electron-withdrawing groups to tune the photophysical properties. For instance, the "Seoul-Fluor" platform, an indolizine-based fluorescent scaffold, allows for the rational engineering of fluorophores with a wide range of emission wavelengths by modifying substituents at different positions. In this framework, the aryl group at the 2-position of the indolizine can significantly influence the electronic properties.

In the case of this compound, the difluoromethoxy group acts as a weak electron-withdrawing group. This substituent would likely modulate the ICT process from the indolizine core (the electron donor) to the substituted phenyl ring (the electron acceptor). This modulation would, in turn, affect the Stoke's shift, quantum yield, and emission wavelength of the molecule. The specific characteristics of this compound as a fluorescent probe, such as its brightness, photostability, and sensitivity to biological targets, would need to be determined experimentally.

The development of fluorescent probes based on the indolizine scaffold has led to sensors for various biological species, including sulfite (B76179) and changes in pH. The mechanism of action for these probes often involves a specific chemical reaction or binding event with the target analyte that alters the ICT process, leading to a "turn-on" or "turn-off" fluorescent response. For this compound to function as a biological marker, it would likely need to be further functionalized with a reactive group or a specific binding moiety to interact with a biological target of interest.

Table 2: Key Characteristics of Indolizine-Based Fluorescent Probes

CharacteristicDescriptionUnderlying Molecular Mechanism
Tunable Emission The color of the emitted light can be modified by changing the substituents on the indolizine or aryl rings.Alteration of the energy gap between the ground and excited states through modulation of the Intramolecular Charge Transfer (ICT) process.
Environmental Sensitivity The fluorescence intensity and wavelength can be sensitive to the polarity of the surrounding medium.The charge-separated excited state is stabilized to different extents by solvents of varying polarity, affecting the emission energy.
"Turn-On/Off" Response The probe's fluorescence can be significantly enhanced or quenched upon interaction with a specific analyte.The binding or reaction with the analyte alters the electronic structure, either enabling or inhibiting the ICT or other fluorescence quenching pathways like Photoinduced Electron Transfer (PeT).

Future Research Directions and Overcoming Challenges for 2 4 Difluoromethoxy Phenyl Indolizine

Advancements in Stereoselective and Enantioselective Synthetic Routes

While numerous methods exist for the synthesis of the indolizine (B1195054) core, the development of stereoselective and enantioselective routes to chiral indolizine derivatives remains a significant challenge and a key area for future research. rsc.org For 2-[4-(Difluoromethoxy)phenyl]indolizine, which is achiral, the focus of stereoselective synthesis would be on the introduction of chiral centers at other positions of the indolizine nucleus or the synthesis of fused chiral indolizine systems.

Future advancements in this area will likely rely on the development of novel catalytic systems that can control the stereochemistry of key bond-forming reactions. Synergistic catalysis, combining two or more catalysts to enable a cascade reaction, has emerged as a powerful tool for the diastereo- and enantioselective synthesis of complex molecules, including fused indolizine derivatives. rsc.orgsemanticscholar.org The application of such strategies to precursors of this compound could provide access to a diverse range of enantioenriched indolizine-based compounds.

Table 1: Prospective Enantioselective Strategies for Indolizine Scaffolds

Catalytic StrategyPotential Application to this compound PrecursorsExpected OutcomeKey Challenges
Chiral Brønsted Acid CatalysisAsymmetric [3+2] cycloaddition of pyridinium (B92312) ylides with α,β-unsaturated aldehydes.Enantiomerically enriched tetrahydroindolizine core.Control of regioselectivity and diastereoselectivity.
Transition Metal Catalysis (e.g., Rh, Ir, Cu)Asymmetric C-H functionalization of the indolizine core. rsc.orgIntroduction of a chiral substituent at a specific position.Regioselectivity on the indolizine ring.
OrganocatalysisAsymmetric Michael addition to a functionalized indolizine.Creation of a stereocenter on a side chain.Development of suitable indolizine-based Michael acceptors.

It is important to note that the successful implementation of these strategies will require careful optimization of reaction conditions, including the choice of catalyst, ligand, solvent, and temperature, to achieve high levels of stereocontrol.

Exploration of Novel Functionalization Strategies and Diversification

The functionalization of the indolizine core is crucial for fine-tuning its properties and exploring its potential in various applications. For this compound, the exploration of novel functionalization strategies, particularly through C-H activation, presents a significant opportunity for diversification. chim.it Late-stage functionalization, the introduction of functional groups into a complex molecule at a late stage of the synthesis, is a particularly attractive approach for rapidly generating a library of derivatives from a common intermediate. nih.govrsc.org

Future research will likely focus on the regioselective functionalization of the indolizine ring at positions other than the 2-position, which is already occupied by the 4-(difluoromethoxy)phenyl group. The electron-rich nature of the indolizine ring makes it susceptible to electrophilic substitution, but controlling the regioselectivity can be challenging. Modern synthetic methods, such as transition-metal-catalyzed C-H functionalization, offer a powerful toolkit for achieving site-selective modifications. nih.gov

Table 2: Potential C-H Functionalization Sites on the this compound Core

PositionReactivityPotential Functionalization ReactionsRationale
C-1NucleophilicHalogenation, acylation, alkylationElectron-rich position, but less reactive than C-3. nih.gov
C-3Highly NucleophilicElectrophilic substitution, coupling reactionsMost electron-rich position in the indolizine ring.
C-5, C-6, C-7, C-8Less ReactiveDirected C-H activation, metalationRequires directing groups or specific catalysts for selective functionalization.

The development of robust and scalable functionalization protocols will be essential for creating a diverse library of this compound derivatives for structure-property relationship studies and application-oriented research.

Deeper Elucidation of Complex Structure-Property Relationships

A thorough understanding of the relationship between the molecular structure of this compound and its physicochemical properties is fundamental for its rational design in specific applications. The interplay between the electron-rich indolizine core and the electron-withdrawing difluoromethoxy group on the phenyl ring is expected to give rise to unique electronic and photophysical properties. nbuv.gov.uanuph.edu.ua

Computational modeling, such as density functional theory (DFT) calculations, will play a crucial role in predicting and understanding the electronic structure, molecular orbitals (HOMO and LUMO), and potential for intramolecular charge transfer (ICT) in this molecule and its derivatives. chemrxiv.org These theoretical insights, when combined with experimental data from techniques like UV-Vis and fluorescence spectroscopy, will enable a deeper elucidation of the structure-property relationships.

Table 3: Predicted Influence of the Difluoromethoxy Group on the Properties of 2-Phenylindolizine (B189232)

PropertyEffect of 4-(Difluoromethoxy) SubstitutionPredicted Impact on 2-Phenylindolizine
Electronic Properties Moderately electron-withdrawing through inductive and resonance effects. nuph.edu.uaresearchgate.netLowering of HOMO and LUMO energy levels, potentially affecting charge transport properties.
Photophysical Properties Can influence intramolecular charge transfer (ICT). nih.govmdpi.comModulation of fluorescence emission wavelength and quantum yield. nih.gov
Lipophilicity Increases lipophilicity. nih.govEnhanced membrane permeability in biological systems.
Metabolic Stability Blocks metabolic oxidation at the para-position.Increased in vivo half-life for potential pharmaceutical applications.

Systematic studies on a library of derivatives with varying substituents on the indolizine core will be necessary to build comprehensive structure-activity relationship (SAR) and structure-property relationship (SPR) models.

Expanding the Scope of Applications in Emerging Chemical and Material Technologies

The unique electronic and photophysical properties anticipated for this compound make it a promising candidate for a range of emerging technologies. The inherent fluorescence of many indolizine derivatives suggests potential applications in the development of novel sensors, probes, and imaging agents. chim.itmdpi.comrsc.org

In the field of materials science, fluorinated organic compounds are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The electron-withdrawing nature of the difluoromethoxy group could enhance the electron-transporting properties of the indolizine core, making it a potential component in n-type or ambipolar organic semiconductors. chemrxiv.org The tunability of the fluorescence emission through further functionalization could lead to the development of new emitters for OLEDs. nih.govresearchgate.netjmaterenvironsci.com

Table 4: Potential Applications for Functionalized this compound Derivatives

Application AreaDesired PropertiesRationale for Use
Fluorescent Probes High quantum yield, sensitivity to environment (e.g., pH, polarity)The indolizine core is a known fluorophore; the difluoromethoxy group can modulate its sensitivity. nih.govajou.ac.kr
Organic Light-Emitting Diodes (OLEDs) Tunable emission color, good charge transport, high thermal stabilityThe indolizine scaffold can act as a blue-emitting core, and the difluoromethoxy group can improve electron injection/transport. tuwien.atnthu.edu.tw
Dye-Sensitized Solar Cells (DSSCs) Strong absorption in the visible spectrum, suitable energy levels for electron injectionThe extended π-system of the indolizine core can be modified to optimize light absorption. chim.it
Bioimaging Biocompatibility, cell permeability, specific targetingThe increased lipophilicity from the difluoromethoxy group may enhance cell uptake. acs.org

The successful realization of these applications will depend on overcoming challenges related to synthetic accessibility, stability, and processability of the materials. Collaborative efforts between synthetic chemists, materials scientists, and engineers will be crucial for translating the potential of this compound into practical technologies.

Q & A

Q. How can researchers ensure long-term stability of this compound in storage?

  • Methodological Answer : Store under inert atmosphere (N2_2) at −20°C in amber vials. Monitor degradation via periodic HPLC (95% purity threshold) .

Emerging Research Directions

Q. What novel applications in material science (e.g., organic electronics) are feasible for this compound, given its fluorinated structure?

  • Methodological Answer : Test as a dopant in OLEDs or OFETs. Measure charge mobility via space-charge-limited current (SCLC) and compare with non-fluorinated analogs .

Q. How can CRISPR-Cas9 screening identify novel targets or pathways influenced by this compound?

  • Methodological Answer : Perform genome-wide knockout screens in HeLa or HEK293 cells. Analyze enriched gene sets (e.g., apoptosis or DNA repair pathways) via pathway enrichment tools (DAVID, Enrichr) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.